molecular formula C8H3BrF3N3 B13650990 2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

Cat. No.: B13650990
M. Wt: 278.03 g/mol
InChI Key: QWLWHKLUNFUUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine (CAS 1394839-82-7) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrido[3,2-d]pyrimidine core, a privileged scaffold in pharmaceutical research known for its diverse biological potential. The strategic bromo-substitution at the 2-position makes this molecule a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships. Pyridopyrimidine scaffolds, in general, have demonstrated a wide spectrum of pharmacological activities. Specifically, pyrido[3,2-d]pyrimidine derivatives have been investigated for their use in treating viral infections, showcasing the therapeutic relevance of this chemical class . More broadly, related isomers like pyrido[2,3-d]pyrimidines are established as inhibitors of critical biological targets, including various kinases (e.g., mTOR, BCR-ABL, Cyclin-dependent kinases) and dihydrofolate reductase (DHFR), and are researched extensively for developing anticancer, anti-infectious, and anti-diabetic agents . The presence of the trifluoromethyl group is a common bioisostere that can enhance metabolic stability, membrane permeability, and binding affinity. Researchers can leverage this high-purity reagent to synthesize novel compounds for high-throughput screening and the development of targeted therapies. Store at 2-8°C. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3BrF3N3

Molecular Weight

278.03 g/mol

IUPAC Name

2-bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H3BrF3N3/c9-7-13-3-5-4(15-7)1-2-6(14-5)8(10,11)12/h1-3H

InChI Key

QWLWHKLUNFUUQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CN=C(N=C21)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Lithiation of 2-Bromo-6-(trifluoromethyl)pyridine and Subsequent Functionalization

This approach is foundational for synthesizing various 3-substituted derivatives of 2-bromo-6-(trifluoromethyl)pyridine, which can serve as intermediates toward the pyrido[3,2-d]pyrimidine core.

Key steps:

  • Starting material: 2-Bromo-6-(trifluoromethyl)pyridine
  • Reagent: n-Butyllithium or lithium diisopropylamide (LDA) for lithiation at low temperatures (-78 °C to -90 °C)
  • Solvent: Tetrahydrofuran (THF) or toluene
  • Temperature: Typically maintained between -90 °C and -40 °C during lithiation to control regioselectivity and avoid side reactions
  • Electrophiles: Trimethyl borate, ethyl formate, carbon dioxide, or N,N-dimethylformamide (DMF) to introduce boronic acid, aldehyde, carboxylic acid, or alcohol functionalities at the 3-position

Example procedure:

  • In a nitrogen atmosphere, a solution of 2-bromo-6-(trifluoromethyl)pyridine in THF is cooled to -90 °C.
  • n-Butyllithium is added dropwise to generate the 3-lithio intermediate.
  • Electrophile (e.g., trimethyl borate) is added slowly, and the mixture is allowed to warm to room temperature over several hours.
  • The reaction mixture is acidified (pH 3-4) with dilute hydrochloric acid.
  • Organic extraction, drying, and concentration yield the substituted pyridine derivative.
  • Purification by recrystallization or chromatography affords the desired product with high purity.

Yields and characterization:

  • Boronic acid derivative yield: ~92%, HPLC purity >98%
  • Aldehyde derivative yield: ~72%, GC purity >98%
  • Methanol derivative obtained by sodium borohydride reduction of the aldehyde intermediate

Spectroscopic data:

  • $$^{1}H$$ NMR and $$^{13}C$$ NMR confirm substitution patterns and purity.
  • Example $$^{1}H$$ NMR (DMSO-d6/D2O) for boronic acid: 7.71 ppm (bimodal, 1H), 7.92 ppm (bimodal, 1H)
  • $$^{13}C$$ NMR signals at 119.53, 122.35, 141.05, 144.59, and 147.45 ppm

Multi-Step Synthesis via Pyridine Precursors and Cyclization

While direct synthesis of the fused pyrido[3,2-d]pyrimidine ring system with the 2-bromo-6-(trifluoromethyl) substitution is less commonly reported, related compounds have been prepared by:

  • Starting from 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivatives
  • Condensation with aldehydes in glacial acetic acid under reflux conditions for extended periods (e.g., 12 hours)
  • Isolation by filtration and crystallization

Though this method is for related fused heterocycles, it exemplifies the cyclization strategies used to build complex fused pyrido-pyrimidine systems with halogen and trifluoromethyl substituents.

Specific Preparation of 2-Bromo-6-(trifluoromethyl)pyridine Derivatives

Direct preparation of 2-bromo-6-(trifluoromethyl)pyridine derivatives involves:

  • Cooling a solution of 2-bromo-6-(trifluoromethyl)pyridine in toluene to -78 °C
  • Addition of n-butyllithium to generate the lithiated intermediate
  • Reaction with N,N-dimethylformamide (DMF) to form the aldehyde intermediate
  • Reduction with sodium borohydride in methanol to afford the corresponding alcohol derivative

Example data:

Compound Yield (%) Reaction Conditions Notes
(6-Trifluoromethylpyridin-2-yl) methanol ~85% (crude) n-BuLi at -78 °C, DMF addition, NaBH4 reduction Purified by extraction and solvent removal
2-Bromo-6-(trifluoromethyl)pyridine boronic acid 92% LDA lithiation, trimethyl borate, acidification High purity, suitable for Suzuki coupling

Reaction Conditions Summary Table

Step Reagents & Solvents Temperature Time Yield Product Type
Lithiation n-Butyllithium or LDA, THF or toluene -90 °C to -78 °C 1-2 hours 3-lithio intermediate
Electrophilic quench Trimethyl borate / Ethyl formate / CO2 / DMF -90 °C to RT over 9 hours 9 hours 72-92% Boronic acid, aldehyde, acid
Reduction Sodium borohydride, methanol RT 1 hour Alcohol derivative
Work-up Acidification (pH 3-4), extraction, drying RT Purified product

Research Discoveries and Practical Considerations

  • The strong directing effect of the bromine atom at position 2 enables selective lithiation at the 3-position of the pyridine ring.
  • Low temperature lithiation is critical to avoid side reactions and ensure regioselectivity.
  • The trifluoromethyl group stabilizes the intermediates and influences reactivity.
  • The boronic acid derivative is a valuable intermediate for further cross-coupling reactions to build the pyrido[3,2-d]pyrimidine system.
  • Sodium borohydride reduction of the aldehyde intermediate provides access to alcohol derivatives, which can be further functionalized.
  • Purification typically involves organic solvent extraction, drying over anhydrous magnesium sulfate, and recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrido[3,2-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Electrophilic Reactivity

  • Bromine vs. This makes brominated derivatives more reactive in nucleophilic substitution reactions, a critical feature in prodrug activation .
  • Trifluoromethyl (CF₃) vs. Difluoromethyl (CF₂H) : The CF₃ group at C6 enhances metabolic stability and electron-withdrawing effects, whereas CF₂H in other analogs (e.g., 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine) may improve membrane permeability due to moderate lipophilicity .

Enzyme Inhibition and Selectivity

  • DHFR Inhibition: Diamino-substituted analogs (e.g., 2,4-diamino-6-[(2'-methoxyphenyl)sulfonyl]pyrido[3,2-d]pyrimidine) exhibit potent DHFR inhibition (IC₅₀ ~10⁻⁸ M) with high selectivity for parasitic enzymes (e.g., Toxoplasma gondii DHFR) over mammalian enzymes. The absence of amino groups in this compound suggests a different mechanism, possibly targeting kinases or proteases .
  • Anticancer Potential: Chlorinated derivatives (e.g., 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine) are explicitly linked to antiproliferative applications, while brominated variants may offer improved pharmacokinetics due to slower metabolic degradation .

Biological Activity

2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a compound belonging to the pyrido[3,2-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer effects, anti-inflammatory properties, and potential as a kinase inhibitor.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H5BrF3N3\text{C}_{10}\text{H}_{5}\text{BrF}_{3}\text{N}_{3}

This compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

1. Anticancer Activity

Research indicates that compounds in the pyrido[3,2-d]pyrimidine family exhibit potent anticancer properties. For instance:

  • In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In studies involving prostate (PC-3) and lung (A-549) cancer cells, derivatives demonstrated IC50 values of 1.54 μM and 3.36 μM respectively, suggesting effective growth inhibition .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. One study highlighted that certain derivatives could induce G2/M phase arrest and activate caspase pathways .

2. Anti-inflammatory Effects

Pyrido[3,2-d]pyrimidines have also been evaluated for their anti-inflammatory properties:

  • COX Inhibition : Compounds similar to this compound have shown potent inhibition of COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

3. Kinase Inhibition

The compound is being investigated for its potential as a kinase inhibitor:

  • Selectivity : It has been noted for its selective inhibition of PI3Kδ, a crucial player in immune cell signaling pathways . This selectivity may provide therapeutic advantages in conditions like autoimmune diseases.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

Case Study 1: Anticancer Properties

A study published in Medicinal Chemistry reported the synthesis of various pyrido[3,2-d]pyrimidines and their evaluation against cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

CompoundCell LineIC50 (μM)
This compoundA-5493.36
Other derivativePC-31.54

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of pyrido[3,2-d]pyrimidines showed that certain derivatives could significantly reduce inflammation markers in vitro. The compounds were tested in models simulating inflammatory responses and demonstrated strong COX-2 inhibitory activity .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine?

The compound is synthesized via cross-coupling reactions or halogenation of pyrido[3,2-d]pyrimidine precursors. For example, intermediates like 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid are used to construct the core scaffold through coupling with alkynes or amines. A key step involves N-tosylation of pyrrole carboxylate derivatives under controlled conditions to introduce bromine and trifluoromethyl groups . Alternative methods include BF3·OEt2-promoted multicomponent reactions for pyrido[3,2-d]pyrimidine derivatives, which avoid metal catalysts and enhance sustainability .

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization employs:

  • Mass spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., ESIMS m/z 292.2/294.2 for brominated derivatives) .
  • Nuclear magnetic resonance (NMR): 1H/13C NMR resolves substituent positions and confirms regioselectivity.
  • X-ray crystallography: Validates structural features, such as the orientation of the trifluoromethyl group and bromine substitution pattern .
  • Chromatography: HPLC ensures purity (>98%) and monitors reaction progress .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between this compound and target enzymes like cholinesterases?

Molecular docking studies using software such as Discovery Studio (LibDock algorithm) predict binding modes. Key steps include:

  • Protein preparation: Retrieve X-ray/NMR structures (e.g., human AChE: PDB ID 1B41; BuChE: 1P0I) and define binding pockets (15 Å radius) .
  • Docking parameters: Evaluate polar/nonpolar contacts (e.g., hydrogen bonds with catalytic triad residues like His447 or Ser203 in BuChE) .
  • Validation: Compare docking scores with experimental IC50 values (e.g., compound 8e ’s BuChE IC50 = 100 nM vs. donepezil’s 3.6 µM) .

Q. How can contradictory SAR data in multi-targeting agents be resolved?

Contradictions in structure-activity relationships (SAR) arise from divergent substituent effects on targets (e.g., anti-Aβ aggregation vs. cholinesterase inhibition). Strategies include:

  • Substituent optimization: Chlorine at C8 enhances Aβ inhibition (e.g., 8h : Aβ40 IC50 = 900 nM) but reduces AChE affinity. Balancing electron-withdrawing groups (e.g., trifluoromethyl) and hydrophobic chains (e.g., phenethylamine) improves dual activity .
  • Binding mode analysis: TEM imaging and kinetic assays validate anti-aggregation effects, while enzyme kinetics differentiate competitive vs. noncompetitive inhibition .

Q. How can iron chelation properties be optimized in pyrido[3,2-d]pyrimidine derivatives?

Iron chelation is assessed via ferrozine-based colorimetric assays. Derivatives with pyrido[3,2-d]pyrimidine scaffolds exhibit chelation due to nitrogen-rich coordination sites. Optimization strategies:

  • Substituent placement: C4 phenethylamine groups enhance chelation (e.g., 10b : 23.6% chelation at 50 µM) compared to 3,4-dimethoxyphenethyl analogs .
  • Metal specificity: Compare Fe²⁺/Cu²⁺/Zn²⁺ binding using UV-Vis spectroscopy to prioritize neuroprotective effects against metal-induced oxidative stress .

Methodological Notes

  • Experimental Design: Prioritize orthogonal validation (e.g., TEM for Aβ aggregation, ferrozine assays for chelation) to confirm multi-targeting effects .
  • Data Interpretation: Use statistical tools (e.g., ANOVA) to compare IC50 values across analogs and identify outliers in SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.